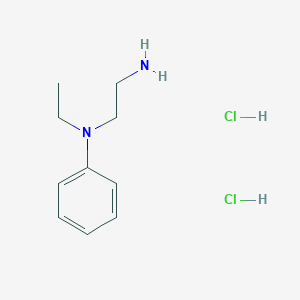

N-(2-aminoethyl)-N-ethylaniline dihydrochloride

描述

N-(2-Aminoethyl)-N-ethylaniline dihydrochloride is a tertiary amine derivative featuring an aniline core substituted with ethyl and 2-aminoethyl groups, stabilized as a dihydrochloride salt.

属性

IUPAC Name |

N'-ethyl-N'-phenylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-2-12(9-8-11)10-6-4-3-5-7-10;;/h3-7H,2,8-9,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPPHCZPHZWPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)C1=CC=CC=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-N-ethylaniline dihydrochloride typically involves the reaction of N-ethylaniline with ethylene diamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of automated systems to monitor and control reaction parameters. The final product is obtained through a series of purification steps, including filtration, distillation, and crystallization.

化学反应分析

Types of Reactions: N-(2-aminoethyl)-N-ethylaniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: It can be reduced to form the corresponding amine derivatives.

Substitution: The amino and ethyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted aniline derivatives.

科学研究应用

N-(2-aminoethyl)-N-ethylaniline dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of N-(2-aminoethyl)-N-ethylaniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques.

相似化合物的比较

Key Structural Features :

- Ethyl and aminoethyl substituents: Enhance solubility in polar solvents and influence reactivity.

- Dihydrochloride salt : Improves stability and aqueous solubility compared to the free base.

Hypothetical Properties (inferred from analogs):

- Molecular Formula : Likely C₁₀H₁₆Cl₂N₂ (based on dimethyl analog in ).

- Applications: Potential use in pharmaceuticals (e.g., as intermediates) or agrochemicals, similar to other ethylamine derivatives .

Comparison with Structurally Similar Compounds

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline Dihydrochloride

Structure: C₁₀H₁₈Cl₂N₂, with dimethyl and aminoethyl groups on the aniline ring. Key Differences:

- Substituents : Dimethyl vs. ethyl groups alter steric hindrance and electronic effects.

- Applications : Used in research as a chiral building block (MDL: MFCD16295026) .

| Parameter | N-(2-Aminoethyl)-N-ethylaniline Dihydrochloride | (R)-4-(1-Aminoethyl)-N,N-dimethylaniline Dihydrochloride |

|---|---|---|

| Molecular Formula | C₁₀H₁₆Cl₂N₂ (estimated) | C₁₀H₁₈Cl₂N₂ |

| Substituents | Ethyl, 2-aminoethyl | Dimethyl, 1-aminoethyl |

| Chirality | Not applicable | R-configuration at aminoethyl group |

| Applications | Pharmaceutical intermediates (hypothetical) | Research chemicals, chiral synthesis |

Triethylenetetramine Dihydrochloride (TETA·2HCl)

Structure : Polyamine chelator with two ethylenediamine units.

Key Differences :

- Backbone : Linear polyamine vs. aromatic aniline.

- Function : Copper chelation in Wilson’s disease treatment .

| Parameter | This compound | Triethylenetetramine Dihydrochloride |

|---|---|---|

| Molecular Class | Aromatic amine | Aliphatic polyamine |

| Chelation Capacity | Limited (single aminoethyl group) | High (four amine groups) |

| Pharmacological Use | Hypothetical: Intermediate | Approved: Wilson’s disease therapy |

| Stability | Stable under dry conditions | Hygroscopic; requires controlled storage |

N-(2-Aminoethyl)propanamide Dihydrochloride

Structure: Contains a propanamide group linked to an aminoethylamine. Key Differences:

- Functional Groups : Amide vs. aromatic amine.

- Applications : Used in chemical supply chains, possibly as a peptide intermediate .

| Parameter | This compound | N-(2-Aminoethyl)propanamide Dihydrochloride |

|---|---|---|

| Solubility | Moderate in water (salt form) | High (amide enhances polarity) |

| Reactivity | Electrophilic aromatic substitution | Nucleophilic acyl substitution |

| Industrial Relevance | Limited data | High (custom synthesis services) |

Solubility and Stability

- Dihydrochloride Salts : Generally exhibit improved aqueous solubility vs. free bases. For example, triethylenetetramine dihydrochloride is hygroscopic , while glycine derivatives (e.g., CAS 24123-04-4) show enhanced solubility due to ester groups .

- Storage : Most dihydrochlorides require desiccated conditions to prevent hydrolysis .

生物活性

N-(2-aminoethyl)-N-ethylaniline dihydrochloride is an organic compound that has garnered attention in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings from diverse sources.

This compound is characterized by the following chemical properties:

- Molecular Formula : C9H16Cl2N2

- Molecular Weight : 219.14 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water and alcohol

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. It can form both covalent and non-covalent bonds, leading to modulation of enzymatic activities and receptor functions. This interaction can result in significant biochemical changes, which are often studied through biochemical assays and molecular docking studies.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In a screening against various microbial strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger, the compound demonstrated notable inhibitory effects. The zone of inhibition (ZOI) was measured using the disc diffusion method, with results indicating effective antimicrobial activity against E. coli and A. niger (ZOI > 25 mm) .

2. Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in drug development for diseases where these enzymes play a crucial role. For instance, studies indicate that it may interfere with enzymes linked to cancer progression .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 25 μg/mL against both E. coli and A. niger, suggesting significant antimicrobial potential .

| Microbe | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| Escherichia coli | >25 | 25 |

| Staphylococcus aureus | Moderate | Not determined |

| Candida albicans | Moderate | Not determined |

| Aspergillus niger | >25 | 25 |

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, this compound was found to inhibit the activity of certain kinases involved in cell signaling pathways associated with cancer cell proliferation. The inhibition was quantitatively assessed using enzyme activity assays, showing a dose-dependent response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。